N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
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Overview
Description
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzamide core: This can be achieved by reacting a substituted benzoyl chloride with an amine.
Introduction of the pyrazine moiety: This step involves the coupling of a pyrazine derivative with the benzamide core, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the morpholine group: The morpholine group can be introduced via nucleophilic substitution reactions.
Cyclohexenyl ethyl group addition: This step might involve the alkylation of the benzamide with a cyclohexenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or reduce nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups on the benzamide core or the pyrazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide depends on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide analogs: Compounds with similar structures but different substituents on the benzamide or pyrazine rings.
Other benzamides: Compounds like N-(2-phenylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other benzamides. This uniqueness might be reflected in its binding affinity to biological targets, its reactivity in chemical reactions, or its physical properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c28-22(25-11-10-18-4-2-1-3-5-18)19-6-8-20(9-7-19)30-23-21(24-12-13-26-23)27-14-16-29-17-15-27/h4,6-9,12-13H,1-3,5,10-11,14-17H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVTYHXPVCYMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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